![molecular formula C64H79N11O5S B10830973 (2S,4R)-1-[(2S)-2-[11-[3-[3-[3-[4-(1-aminocyclobutyl)phenyl]-2-(2-aminopyridin-3-yl)imidazo[4,5-b]pyridin-5-yl]phenyl]propanoylamino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B10830973.png)

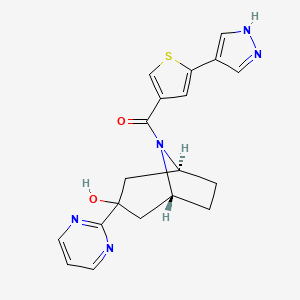

(2S,4R)-1-[(2S)-2-[11-[3-[3-[3-[4-(1-aminocyclobutyl)phenyl]-2-(2-aminopyridin-3-yl)imidazo[4,5-b]pyridin-5-yl]phenyl]propanoylamino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

MS15 est un dégradeur puissant et sélectif des kinases sérine/thréonine AKT. Il s'agit d'une chimère de ciblage de la protéolyse (PROTAC) qui cible AKT1, AKT2 et AKT3 pour une dégradation protéasomique. Ce composé a montré un potentiel significatif dans l'inhibition de la prolifération des cellules cancéreuses, en particulier celles présentant des mutations KRAS et BRAF .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de MS15 implique la conjugaison d'un inhibiteur d'AKT avec un ligand qui recrute une ligase E3 ubiquitine. L'inhibiteur d'AKT utilisé est le miransertib, qui se lie aux protéines AKT. Le ligand est conçu pour recruter la ligase E3 ubiquitine de von Hippel-Lindau (VHL), facilitant la dégradation des protéines AKT.

Méthodes de production industrielle : La production industrielle de MS15 impliquerait probablement des techniques de synthèse organique à grande échelle, y compris l'utilisation de synthétiseurs automatisés et de systèmes de purification. Le processus devrait garantir une pureté et un rendement élevés, avec des mesures de contrôle qualité strictes pour vérifier l'efficacité et la sécurité du composé.

Analyse Des Réactions Chimiques

Types de réactions : MS15 subit plusieurs types de réactions, notamment :

Dégradation : MS15 induit la dégradation des protéines AKT via le système ubiquitine-protéasome.

Liaison : Le composé se lie aux protéines AKT et à la ligase E3 ubiquitine VHL.

Réactifs et conditions courantes :

Réactifs : Miransertib, ligand VHL, agents de couplage, solvants.

Conditions : Les réactions sont généralement effectuées dans des conditions douces pour préserver l'intégrité des groupes fonctionnels.

Produits principaux : Le principal produit de la réaction est la protéine AKT dégradée, qui est décomposée en petits peptides et acides aminés.

4. Applications de la recherche scientifique

MS15 a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier la dégradation des protéines AKT.

Biologie : Aide à comprendre le rôle des protéines AKT dans la signalisation cellulaire et la progression du cancer.

Médecine : Agent thérapeutique potentiel pour les cancers présentant une signalisation AKT aberrante.

Industrie : Utilisé dans le développement de nouvelles thérapies contre le cancer et d'outils de recherche.

5. Mécanisme d'action

MS15 exerce ses effets en se liant aux protéines AKT et en recrutant la ligase E3 ubiquitine VHL. Cela conduit à l'ubiquitination et à la dégradation subséquente des protéines AKT via le protéasome. La dégradation des protéines AKT perturbe les voies de signalisation cellulaire qui sont cruciales pour la survie et la prolifération des cellules cancéreuses .

Composés similaires :

Miransertib : Un inhibiteur allostérique d'AKT utilisé comme domaine de liaison à l'AKT dans MS15.

ARQ-092 : Un autre inhibiteur d'AKT ayant des propriétés similaires à celles du miransertib.

MS21 : Une PROTAC apparentée qui cible les protéines AKT pour la dégradation.

Unicité de MS15 : MS15 est unique en sa capacité à dégrader sélectivement les trois isoformes d'AKT (AKT1, AKT2 et AKT3) avec une forte puissance. Cette activité à large spectre en fait un outil précieux pour étudier la signalisation d'AKT et développer de nouvelles thérapies contre le cancer .

Applications De Recherche Scientifique

MS15 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the degradation of AKT proteins.

Biology: Helps in understanding the role of AKT proteins in cell signaling and cancer progression.

Medicine: Potential therapeutic agent for cancers with aberrant AKT signaling.

Industry: Used in the development of new cancer therapies and research tools.

Mécanisme D'action

MS15 exerts its effects by binding to AKT proteins and recruiting the VHL E3 ubiquitin ligase. This leads to the ubiquitination and subsequent degradation of the AKT proteins via the proteasome. The degradation of AKT proteins disrupts cell signaling pathways that are crucial for cancer cell survival and proliferation .

Comparaison Avec Des Composés Similaires

Miransertib: An allosteric AKT inhibitor used as the AKT-binding domain in MS15.

ARQ-092: Another AKT inhibitor with similar properties to miransertib.

MS21: A related PROTAC that targets AKT proteins for degradation.

Uniqueness of MS15: MS15 is unique in its ability to selectively degrade all three isoforms of AKT (AKT1, AKT2, and AKT3) with high potency. This broad-spectrum activity makes it a valuable tool for studying AKT signaling and developing new cancer therapies .

Propriétés

Formule moléculaire |

C64H79N11O5S |

|---|---|

Poids moléculaire |

1114.4 g/mol |

Nom IUPAC |

(2S,4R)-1-[(2S)-2-[11-[3-[3-[3-[4-(1-aminocyclobutyl)phenyl]-2-(2-aminopyridin-3-yl)imidazo[4,5-b]pyridin-5-yl]phenyl]propanoylamino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C64H79N11O5S/c1-41(44-22-24-45(25-23-44)56-42(2)69-40-81-56)70-61(79)53-38-49(76)39-74(53)62(80)57(63(3,4)5)73-55(78)20-12-10-8-6-7-9-11-13-35-67-54(77)32-21-43-17-14-18-46(37-43)51-30-31-52-60(71-51)75(59(72-52)50-19-15-36-68-58(50)65)48-28-26-47(27-29-48)64(66)33-16-34-64/h14-15,17-19,22-31,36-37,40-41,49,53,57,76H,6-13,16,20-21,32-35,38-39,66H2,1-5H3,(H2,65,68)(H,67,77)(H,70,79)(H,73,78)/t41-,49+,53-,57+/m0/s1 |

Clé InChI |

XYGBNRINQSQNJG-IQDHSYJRSA-N |

SMILES isomérique |

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)CCC4=CC(=CC=C4)C5=NC6=C(C=C5)N=C(N6C7=CC=C(C=C7)C8(CCC8)N)C9=C(N=CC=C9)N)O |

SMILES canonique |

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)CCC4=CC(=CC=C4)C5=NC6=C(C=C5)N=C(N6C7=CC=C(C=C7)C8(CCC8)N)C9=C(N=CC=C9)N)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-1-[2-[2-[2-[4-[2-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenoxy]ethoxy]ethoxy]ethylamino]-3-[4-phenylmethoxy-3-(3-phenylpropoxy)phenoxy]propan-2-ol](/img/structure/B10830911.png)

![4-[[(4R)-5-(cyclohexylmethyl)-4-ethyl-1-methyl-4H-[1,2,4]triazolo[4,3-f]pteridin-7-yl]amino]-N-[1-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]piperidin-4-yl]-3-methoxybenzamide](/img/structure/B10830917.png)

![(2R)-2-[(4S)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-[5-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]pentyl]propanamide](/img/structure/B10830920.png)

![[3-(Aminomethyl)-5,7-dimethyl-1-adamantyl]methyl nitrate](/img/structure/B10830941.png)

![(2S,4R)-1-[(2S)-2-[[9-[4-[[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenyl]methyl]piperazin-1-yl]-9-oxononanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B10830963.png)